

# RNF114 E3 Ligase: A Technical Guide to Function and Mechanism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Introduction

RNF114 (Ring Finger Protein 114), also known as ZNF313, is a RING-type E3 ubiquitin ligase that has emerged as a critical regulator in a multitude of cellular processes.<sup>[1][2]</sup> Its involvement spans from cell cycle control and apoptosis to innate and adaptive immunity, as well as the DNA damage response.<sup>[3][4][5]</sup> Dysregulation of RNF114 has been implicated in various diseases, including cancer, psoriasis, and viral infections, making it an attractive target for therapeutic development.<sup>[4][5][6]</sup> This technical guide provides an in-depth overview of the core functions and mechanisms of RNF114, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

## Core Functions of RNF114

RNF114 is a multifaceted E3 ligase that participates in a wide array of biological processes through the ubiquitination of specific substrate proteins.<sup>[3]</sup> Its functions are integral to maintaining cellular homeostasis and responding to various stressors.

## DNA Damage Response and Genomic Stability

A pivotal role of RNF114 is in the DNA damage response (DDR). It acts as a reader of ADP-ribosylation signals at sites of DNA damage, a function mediated by its C-terminal zinc finger domains.<sup>[7][8][9]</sup> Specifically, RNF114 recognizes a hybrid ADP-ribose-ubiquitin (ADPr-Ub)

modification on substrate proteins.[7][8] This recognition is crucial for the subsequent ubiquitination of target proteins, a process that is essential for efficient DNA repair.[7]

One of the key substrates of RNF114 in the DDR is PARP1 (Poly [ADP-ribose] polymerase 1). RNF114 ubiquitinates PARP1, leading to its removal from damaged chromatin.[9] Inhibition of RNF114 results in the "trapping" of PARP1 on DNA, a mechanism that is synthetically lethal in cancers with BRCA1/2 mutations.[5][9] This has positioned RNF114 as a promising target for cancer therapy, particularly for overcoming resistance to PARP inhibitors.[5][9]

## Regulation of Immune Signaling

RNF114 is a key modulator of both innate and adaptive immunity. It functions as a negative regulator of NF- $\kappa$ B signaling by promoting the ubiquitination and stabilization of the NF- $\kappa$ B inhibitor, TNFAIP3 (also known as A20).[1][10][11] By stabilizing A20, RNF114 dampens the inflammatory response mediated by NF- $\kappa$ B.[1][10]

In the context of innate immunity, RNF114 targets the mitochondrial antiviral-signaling protein (MAVS) for proteasomal degradation, thereby inhibiting cellular responses to double-stranded RNA (dsRNA) and subsequent interferon production.[3][12] This function highlights RNF114's role in preventing excessive inflammatory responses to viral infections. Conversely, some studies suggest a positive regulatory role in T-cell activation, indicating a complex and context-dependent function in immunity.

## Cell Cycle Control and Senescence

RNF114 plays a role in cell cycle progression by targeting cyclin-dependent kinase inhibitors for degradation.[3] Substrates such as CDKN1A (p21), CDKN1B (p27), and CDKN1C (p57) are ubiquitinated by RNF114, which promotes their degradation and facilitates the G1-to-S phase transition.[3] This activity of RNF114 helps to suppress cellular senescence.[3]

## Maternal-to-Zygotic Transition

RNF114 has been shown to be essential for the maternal-to-zygotic transition (MZT) in early embryonic development.[7][13][14] It mediates the degradation of maternal proteins, such as TAB1 and CBX5, which is a prerequisite for the activation of the zygotic genome.[7][14]

Knockdown of RNF114 in mouse oocytes leads to developmental arrest at the two-cell stage.[13]

# Mechanism of RNF114 E3 Ligase Activity

RNF114 is a multi-domain protein that functions as both a "reader" and a "writer" of post-translational modifications, a characteristic that is central to its mechanism of action.[\[7\]](#)[\[15\]](#)

## Domain Architecture and Function

The canonical structure of RNF114 includes an N-terminal RING (Really Interesting New Gene) domain, followed by three zinc finger (ZF) domains and a C-terminal Ubiquitin-Interacting Motif (UIM).[\[5\]](#)[\[9\]](#)

- **RING Domain:** This domain is responsible for recruiting an E2 ubiquitin-conjugating enzyme loaded with ubiquitin, which is the "writer" function.[\[16\]](#)
- **Zinc Finger Domains (ZF2 and ZF3):** These domains are crucial for recognizing and binding to ADP-ribose moieties on substrate proteins, representing the "reader" function.[\[3\]](#)[\[8\]](#)
- **Ubiquitin-Interacting Motif (UIM):** The UIM domain binds to ubiquitin, which, in conjunction with the zinc fingers, allows for the specific recognition of the hybrid ADPr-Ub modification.[\[3\]](#)[\[8\]](#)[\[16\]](#)

## The "Reader-Writer" Mechanism

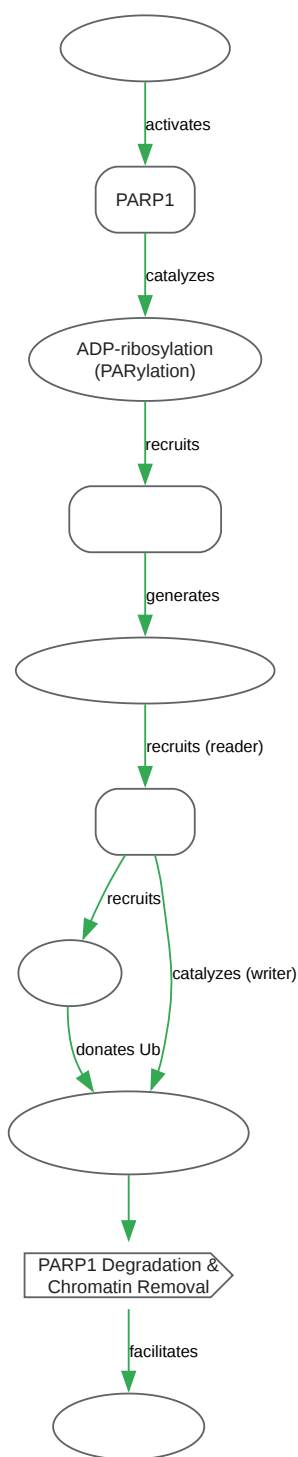
The catalytic cycle of RNF114 involves a sophisticated interplay between its domains:

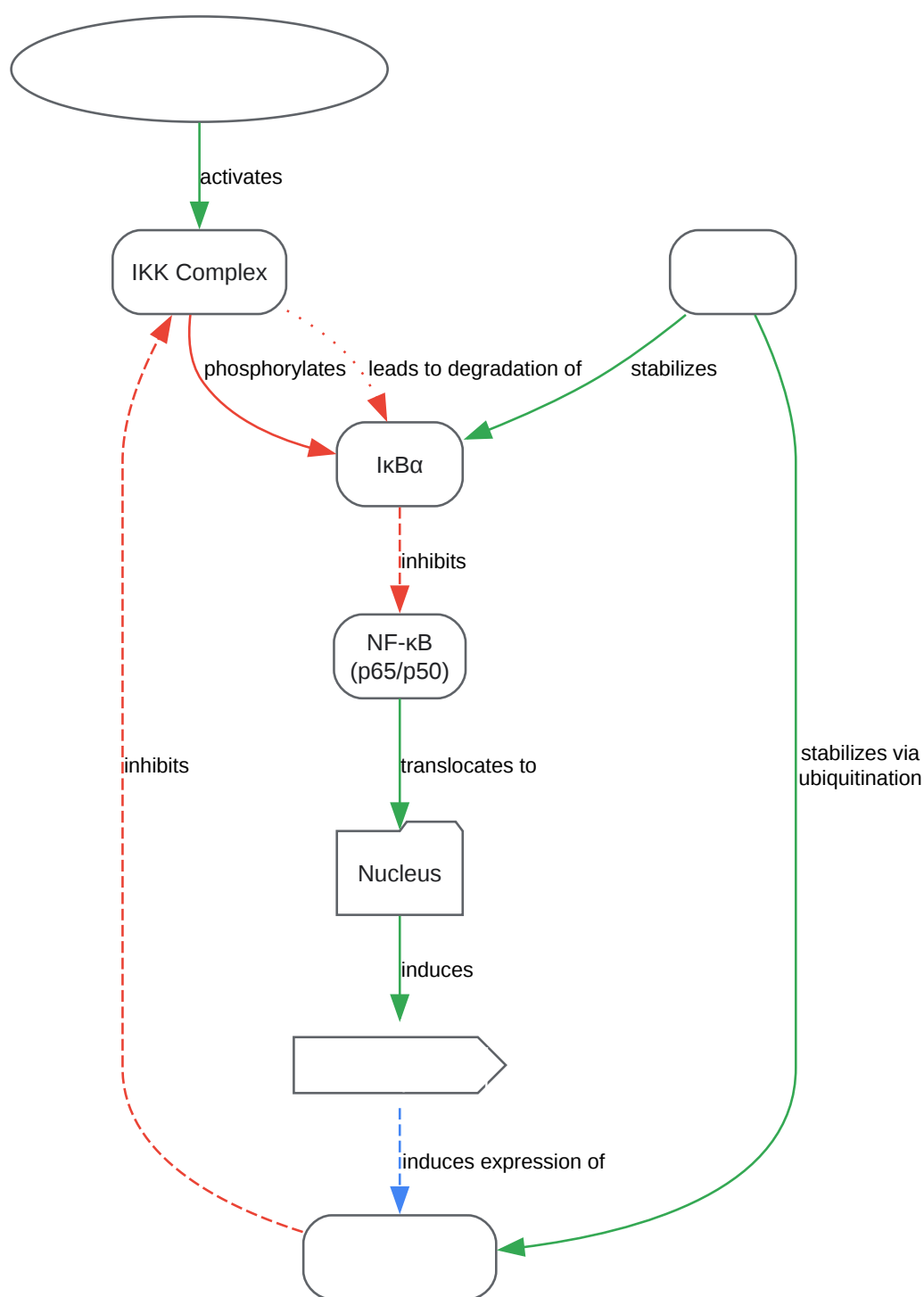
- **Recognition (Reading):** At sites of DNA damage, PARP enzymes add ADP-ribose chains to proteins. The Deltex (DTX) family of E3 ligases then links ubiquitin to this ADP-ribose, creating a hybrid ADPr-Ub signal.[\[9\]](#) The ZF2/3 and UIM domains of RNF114 cooperatively bind to this ADPr-Ub modification on a substrate protein.[\[3\]](#)[\[7\]](#)[\[8\]](#)
- **Recruitment and Ubiquitination (Writing):** This binding event recruits RNF114 to the substrate. The N-terminal RING domain of RNF114 then recruits an E2-ubiquitin conjugate.[\[16\]](#)
- **Chain Elongation:** RNF114 specifically catalyzes the formation of K11-linked ubiquitin chains on the substrate-associated ubiquitin.[\[2\]](#)[\[3\]](#)[\[15\]](#) This K11-linked polyubiquitination can signal for proteasomal degradation or other downstream events.[\[15\]](#)

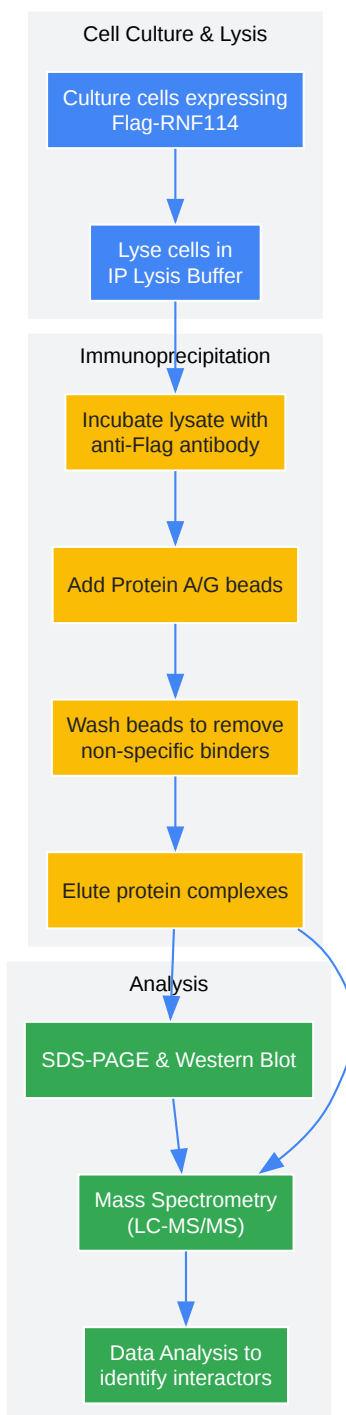
# Signaling Pathways and Experimental Workflows

## RNF114 in the DNA Damage Response

The following diagram illustrates the role of RNF114 in the PARP-dependent DNA damage response.







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- To cite this document: BenchChem. [RNF114 E3 Ligase: A Technical Guide to Function and Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2754916#rnf114-e3-ligase-function-and-mechanism>]



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